[2-(4-Aminophenoxy)phenyl]aceticacid
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Overview
Description
[2-(4-Aminophenoxy)phenyl]acetic acid: is an organic compound with the molecular formula C14H13NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Aminophenoxy)phenyl]acetic acid typically involves the reaction of 4-aminophenol with phenylacetic acid derivatives. One common method includes the following steps:
Nitration: of phenylacetic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group using reducing agents such as in the presence of a like .
Etherification: of the amino group with to form the desired product.
Industrial Production Methods: Industrial production of [2-(4-Aminophenoxy)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Aminophenoxy)phenyl]acetic acid can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of [2-(4-Aminophenoxy)phenyl]acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylacetic acid moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Phenylacetic acid: The parent compound, lacking the aminophenoxy substitution.
4-Aminophenol: A precursor in the synthesis of [2-(4-Aminophenoxy)phenyl]acetic acid.
Quinone derivatives: Formed through the oxidation of [2-(4-Aminophenoxy)phenyl]acetic acid.
Uniqueness:
- The presence of both an amino group and a phenoxy group in [2-(4-Aminophenoxy)phenyl]acetic acid provides unique reactivity and potential for forming diverse chemical derivatives.
- Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(4-aminophenoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCBRBMOVAZTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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